1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone
CAS No.: 900000-88-6
Cat. No.: VC4574568
Molecular Formula: C19H17F2N3OS
Molecular Weight: 373.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900000-88-6 |
|---|---|
| Molecular Formula | C19H17F2N3OS |
| Molecular Weight | 373.42 |
| IUPAC Name | 1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone |
| Standard InChI | InChI=1S/C19H17F2N3OS/c20-14-6-4-13(5-7-14)12-17(25)23-8-10-24(11-9-23)19-22-18-15(21)2-1-3-16(18)26-19/h1-7H,8-12H2 |
| Standard InChI Key | PSQLCBCRDJETIM-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)CC4=CC=C(C=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula C₁₉H₁₇F₂N₃OS (molecular weight: 373.42 g/mol) underscores the compound’s heterocyclic complexity. Key structural elements include:
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A 4-fluorobenzo[d]thiazole moiety, which contributes to π-π stacking interactions and metabolic stability.
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A piperazine ring linked to the benzothiazole system, enhancing conformational flexibility and receptor binding.
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A 4-fluorophenyl ethanone group, which introduces hydrophobic and electron-withdrawing characteristics.
The InChIKey (PSQLCBCRDJETIM-UHFFFAOYSA-N) and SMILES (C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)CC4=CC=C(C=C4)F) notations provide precise stereochemical descriptors.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇F₂N₃OS |
| Molecular Weight | 373.42 g/mol |
| CAS Number | 900000-88-6 |
| IUPAC Name | 1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone |
| Topological Polar Surface Area | 76.3 Ų |
Synthesis Methods and Optimization
Multi-Step Organic Synthesis
The synthesis of this compound typically involves palladium-catalyzed coupling and Hantzsch condensation strategies. A representative protocol includes:
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Formation of the benzothiazole core: Reaction of 2-aminothiophenol with a fluorinated benzaldehyde derivative under acidic conditions.
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Piperazine functionalization: Coupling the benzothiazole intermediate with a piperazine derivative using Buchwald-Hartwig amination.
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Ethanone group introduction: Acetylation of the piperazine-nitrogen with 4-fluorophenyl acetyl chloride.
Reaction optimization focuses on:
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Catalyst selection: Palladium(II) acetate for C–N bond formation.
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Solvent systems: Dimethylformamide (DMF) or dichloromethane (DCM) for intermediate solubility.
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Temperature control: 80–100°C to balance reaction rate and byproduct formation.
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | H₂SO₄, EtOH | Ethanol | 70 | 68 |
| 2 | Pd(OAc)₂, XPhos | DMF | 90 | 52 |
| 3 | AcCl, NEt₃ | DCM | 25 | 85 |
Biological Activity and Mechanism of Action
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The fluorinated aromatic systems enhance membrane permeability, while the benzothiazole moiety inhibits DNA gyrase .
Figure 1: Proposed Mechanism of COX-2 Inhibition
Applications in Drug Discovery
Lead Optimization Strategies
Structural modifications to enhance bioavailability and target selectivity include:
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Fluorine substitution: Improves metabolic stability and blood-brain barrier penetration.
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Piperazine ring substitution: Alters pharmacokinetic profiles; methyl groups reduce CYP450 inhibition .
Computational ADME Profiling
In silico predictions (SwissADME) indicate:
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Lipophilicity (LogP): 3.1 (optimal range: 2–5).
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Caco-2 permeability: 22 nm/s (high intestinal absorption).
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CYP2D6 inhibition: Low risk (probability = 0.23).
Comparison with Structural Analogues
Analogue 1: (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Molecular Formula: C₁₆H₁₄FN₃OS₂.
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Activity: Superior antifungal activity (MIC = 4 µg/mL) but reduced COX-2 inhibition (IC₅₀ = 25 µM).
Analogue 2: 1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone
Table 3: Comparative Pharmacological Profiles
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